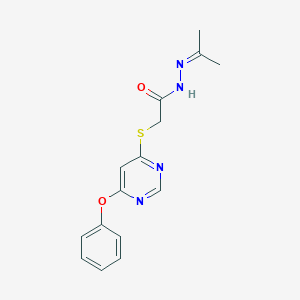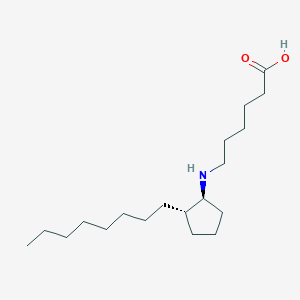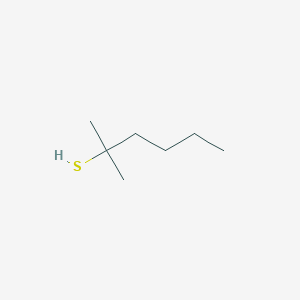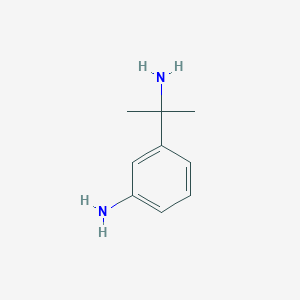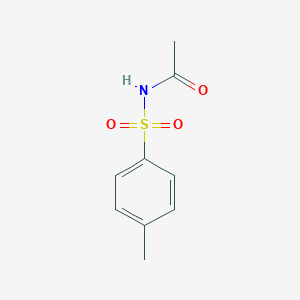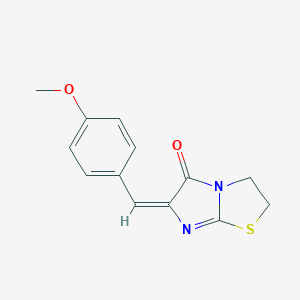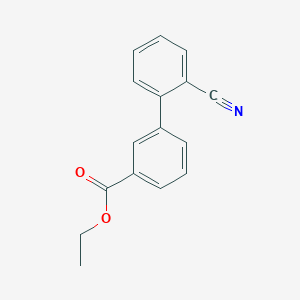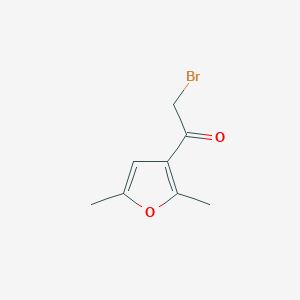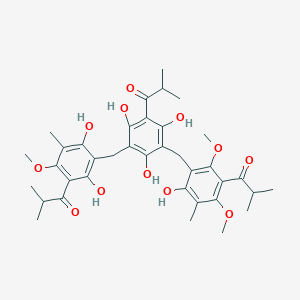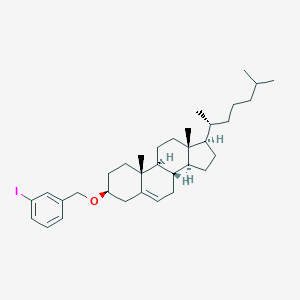
Cholesteryl-3-iodobenzyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl-3-iodobenzyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cholesterol derivative that has an iodine atom attached to a benzyl ether moiety. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of cholesteryl-3-iodobenzyl ether is not fully understood. However, it is believed to interact with LDL receptors on the cell surface, leading to internalization and accumulation in cells that express these receptors. This makes it a potential candidate for targeted drug delivery.
Efectos Bioquímicos Y Fisiológicos
Cholesteryl-3-iodobenzyl ether has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in certain tissues such as liver, spleen, and adrenal glands. It has also been shown to have potential anti-tumor properties in vitro, although further studies are needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cholesteryl-3-iodobenzyl ether has several advantages for lab experiments. It is easy to synthesize and purify, and it has high affinity for LDL receptors, making it a potential candidate for targeted drug delivery. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited stability in certain conditions, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on cholesteryl-3-iodobenzyl ether. One potential direction is to study its potential applications in targeted drug delivery to cells that express LDL receptors. Another direction is to investigate its potential as a contrast agent in imaging studies. Additionally, further studies are needed to understand its mechanism of action and potential anti-tumor properties.
Métodos De Síntesis
Cholesteryl-3-iodobenzyl ether can be synthesized using various methods. One of the most commonly used methods involves the reaction of cholesterol with 3-iodobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods include the use of iodine and a base such as sodium hydroxide or potassium carbonate.
Aplicaciones Científicas De Investigación
Cholesteryl-3-iodobenzyl ether has been studied for its potential applications in various fields such as drug delivery, imaging, and as a chemical probe. It has been shown to have high affinity for low-density lipoprotein (LDL) receptors, which makes it a potential candidate for targeted drug delivery to cells that express these receptors. It has also been used as a contrast agent in imaging studies due to its ability to accumulate in certain tissues. Additionally, it has been used as a chemical probe to study the structure and function of certain proteins.
Propiedades
Número CAS |
130504-76-6 |
|---|---|
Nombre del producto |
Cholesteryl-3-iodobenzyl ether |
Fórmula molecular |
C34H51IO |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3-[(3-iodophenyl)methoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C34H51IO/c1-23(2)8-6-9-24(3)30-14-15-31-29-13-12-26-21-28(36-22-25-10-7-11-27(35)20-25)16-18-33(26,4)32(29)17-19-34(30,31)5/h7,10-12,20,23-24,28-32H,6,8-9,13-19,21-22H2,1-5H3/t24-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
Clave InChI |
ZNFYQYCCNLHBML-BNFFSTEWSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCC5=CC(=CC=C5)I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
Sinónimos |
3-CIBE cholesteryl-3-iodobenzyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
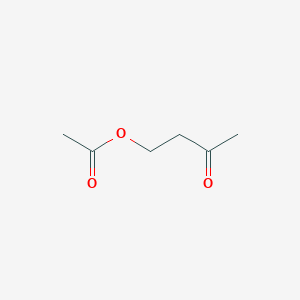
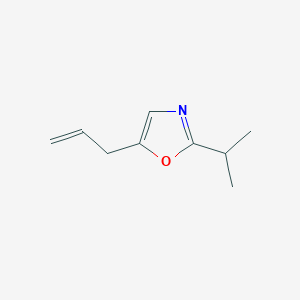
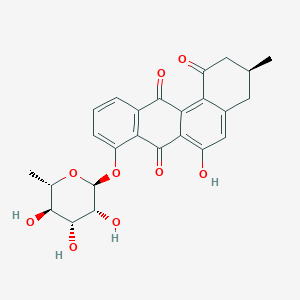
![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
